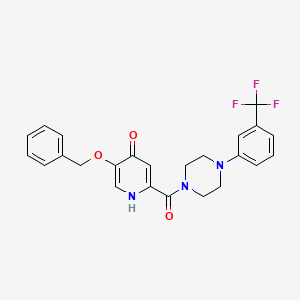
5-(benzyloxy)-2-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(benzyloxy)-2-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one is a complex organic compound often studied for its potential applications in pharmaceutical and chemical research. This compound contains several functional groups, including a benzyloxy group, a trifluoromethyl group, a piperazine ring, and a pyridin-4-one core, which make it an interesting subject for a variety of chemical reactions and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(benzyloxy)-2-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one typically involves multiple steps:
Formation of the benzyloxy intermediate: This involves the reaction of a benzyl alcohol derivative with a suitable activating agent to form the benzyloxy group.
Introduction of the piperazine ring: The piperazine-1-carbonyl group is introduced through a coupling reaction, often using an acid chloride or an activated ester.
Attachment of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents under specific conditions to introduce the trifluoromethyl phenyl moiety.
Construction of the pyridin-4-one core: This step involves cyclization reactions to form the pyridin-4-one structure, followed by any necessary purifications to isolate the desired compound.
Industrial Production Methods: Industrial production methods often focus on optimizing the yields and purity of the compound. Techniques such as flow chemistry, automated synthesis, and the use of industrial-scale reactors can be employed to streamline the production process. Optimized reaction conditions, catalysts, and solvent systems are carefully selected to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, especially at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can occur at various functional groups, such as the carbonyl group in the piperazine ring, potentially yielding amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the trifluoromethyl phenyl or benzyloxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Conditions involving halogenated reagents, acids, bases, or other activating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.
科学研究应用
5-(benzyloxy)-2-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and is often used in studies exploring novel synthetic routes and reaction mechanisms.
Biology: The compound's structure allows it to interact with various biological targets, making it a subject of research in fields such as enzymology, receptor binding studies, and signal transduction pathways.
Medicine: Its potential pharmacological properties are investigated for therapeutic applications, including potential roles as an enzyme inhibitor, receptor modulator, or a starting point for drug development.
Industry: The compound can be used in the development of new materials, agrochemicals, and other industrial chemicals due to its diverse functional groups and reactivity.
作用机制
Comparing 5-(benzyloxy)-2-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one with similar compounds highlights its unique features:
Structural Uniqueness: The combination of the benzyloxy, trifluoromethyl phenyl, piperazine-1-carbonyl, and pyridin-4-one groups distinguishes it from other compounds with only some of these features.
Reactivity: Its reactivity patterns are distinct due to the specific arrangement of functional groups, making it suitable for unique synthetic and biological applications.
Functional Versatility: The presence of multiple functional groups allows it to participate in a wide range of chemical reactions, enhancing its utility in various research fields.
相似化合物的比较
Pyridin-4-one derivatives: Compounds with similar pyridin-4-one cores but different substituents.
Piperazine-1-carbonyl compounds: Molecules containing the piperazine-1-carbonyl group with variations in other parts of the structure.
Trifluoromethyl phenyl derivatives: Compounds featuring the trifluoromethyl phenyl group with different functional groups attached.
That's a wrap! If there's anything more you want to delve into or need clarification on, just let me know.
属性
IUPAC Name |
5-phenylmethoxy-2-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N3O3/c25-24(26,27)18-7-4-8-19(13-18)29-9-11-30(12-10-29)23(32)20-14-21(31)22(15-28-20)33-16-17-5-2-1-3-6-17/h1-8,13-15H,9-12,16H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMSVDPFEZBHFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC(=O)C(=CN3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














